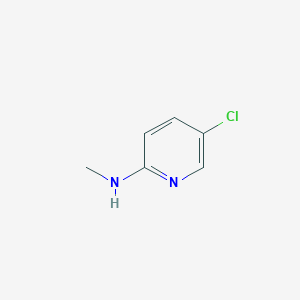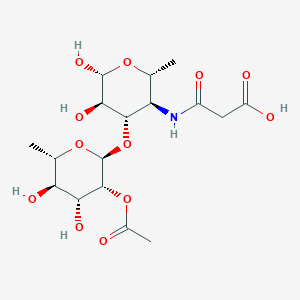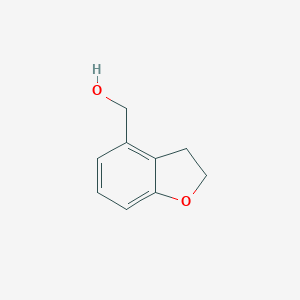
环氧硬脂酸酯
描述
硬脂酸缩水甘油酯是由硬脂酸与缩水甘油酯化反应形成的化合物。硬脂酸是一种饱和脂肪酸,而缩水甘油是一种环氧化合物。该化合物属于更广泛的缩水甘油脂肪酸酯类,常见于加工过的油脂中。 这些酯类因其潜在的健康影响及其在各种工业应用中的存在而备受关注 .
科学研究应用
硬脂酸缩水甘油酯在科学研究和工业中有多种应用:
化学: 用作合成其他化学物质和材料的中间体。
生物学: 研究其潜在的生物学效应及其与细胞成分的相互作用。
医学: 研究其在药物递送系统中的潜在用途以及作为药物制剂的成分。
作用机制
硬脂酸缩水甘油酯的作用机制涉及它与生物分子的相互作用。缩水甘油中的环氧化合物可以与蛋白质、DNA 和其他生物分子中的亲核位点反应,可能导致各种生物学效应。 这些相互作用会影响细胞通路和分子靶点,影响细胞信号传导、代谢和基因表达等过程 .
类似化合物:
棕榈酸缩水甘油酯: 由棕榈酸和缩水甘油形成。
油酸缩水甘油酯: 由油酸和缩水甘油形成。
亚油酸缩水甘油酯: 由亚油酸和缩水甘油形成.
独特性: 硬脂酸缩水甘油酯因其特有的脂肪酸成分硬脂酸而独一无二,硬脂酸是一种饱和脂肪酸。这种饱和度可以影响酯的物理性质和反应性,使其与油酸缩水甘油酯和亚油酸缩水甘油酯等不饱和对应物相比有所不同。
生化分析
Biochemical Properties
It is known that Glycidyl stearate interacts with various biomolecules due to its reactive epoxy groups . These interactions can influence the properties and functions of these biomolecules, potentially affecting various biochemical reactions.
Cellular Effects
It is known that Glycidyl stearate can interact with various cellular components due to its reactive epoxy groups . These interactions can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that Glycidyl stearate can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Temporal Effects in Laboratory Settings
It is known that Glycidyl stearate can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially lead to changes in cellular function over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
It is known that Glycidyl stearate can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially lead to changes in cellular function, which could vary with different dosages. Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
Metabolic Pathways
It is known that Glycidyl stearate can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially influence metabolic flux or metabolite levels.
Transport and Distribution
It is known that Glycidyl stearate can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially influence its localization or accumulation within cells and tissues.
Subcellular Localization
It is known that Glycidyl stearate can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially influence its activity or function within specific compartments or organelles.
准备方法
合成路线和反应条件: 硬脂酸缩水甘油酯的合成通常涉及硬脂酸与缩水甘油的反应。该反应可以由酸性或碱性催化剂催化。该过程通常需要控制温度以确保酯化反应有效进行。
工业生产方法: 在工业环境中,缩水甘油酯(包括硬脂酸缩水甘油酯)的生产通常涉及高温工艺。 这些酯类在油脂精炼脱臭步骤中形成,温度可超过 200°C . 必须仔细控制反应条件以优化产率并最大程度地减少不希望的副产物的形成。
化学反应分析
反应类型: 硬脂酸缩水甘油酯可以进行各种化学反应,包括:
水解: 该反应涉及在水存在下酯键的断裂,导致形成硬脂酸和缩水甘油。
氧化: 缩水甘油中的环氧化合物可以通过氧化反应打开,形成二醇或其他氧化产物。
取代: 酯基可以被其他亲核试剂取代,导致形成不同的酯或其他衍生物。
常用试剂和条件:
水解: 通常由酸或碱催化,例如盐酸或氢氧化钠.
氧化: 常用的氧化剂包括过氧化氢或过酸。
取代: 醇或胺等亲核试剂可以在温和到中等条件下使用。
主要产物:
水解: 硬脂酸和缩水甘油。
氧化: 二醇或其他氧化衍生物。
取代: 各种酯或胺衍生物。
相似化合物的比较
Glycidyl palmitate: Formed from palmitic acid and glycidol.
Glycidyl oleate: Formed from oleic acid and glycidol.
Glycidyl linoleate: Formed from linoleic acid and glycidol.
Uniqueness: Stearic Acid glycidyl ester is unique due to its specific fatty acid component, stearic acid, which is a saturated fatty acid. This saturation can influence the physical properties and reactivity of the ester compared to its unsaturated counterparts like glycidyl oleate and glycidyl linoleate.
属性
IUPAC Name |
oxiran-2-ylmethyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQGOXCIUOCDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316444 | |
| Record name | Glycidyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7460-84-6 | |
| Record name | Glycidyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7460-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycidyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCIDYL STEARATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycidyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCIDYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7QG7S8K60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Glycidyl stearate?
A1: Glycidyl stearate is primarily utilized as a hydrophobic finishing agent for materials like cotton fabrics. [] This compound enhances the material's resistance to water absorption, increasing its durability. Additionally, research indicates its potential as a diagnostic marker for prostate cancer, particularly in cases where the prostate-specific antigen (PSA) levels fall within a diagnostically ambiguous range. []
Q2: How does Glycidyl stearate contribute to hydrophobicity?
A2: When applied to cotton fabrics, Glycidyl stearate chemically interacts with the cellulose fibers. [] This interaction is evidenced by FTIR, SEM, and EDX analyses. This treatment results in a significant increase in the water contact angle, reaching up to 152 degrees, and a prolonged water drop absorption time, reaching 200 minutes under optimal conditions. []
Q3: What factors influence the effectiveness of Glycidyl stearate in hydrophobic treatments?
A3: Research suggests that factors such as the concentration of Glycidyl stearate used, the temperature, and the duration of the curing treatment can significantly influence its effectiveness in imparting hydrophobicity. [] Additionally, the presence of other chemicals, like NaOH, during the treatment process can also play a role. []
Q4: Beyond hydrophobic treatments, are there other areas where Glycidyl stearate is being investigated?
A4: Yes, recent research has explored the potential of using Glycidyl stearate as a component in biodegradable cationic surfactants. [] These types of surfactants are of interest due to their potential in various applications while being more environmentally friendly.
Q5: What is the significance of Glycidyl stearate in metabolomics studies?
A5: Glycidyl stearate has been identified as a potential biomarker in metabolomics studies, specifically in the context of distinguishing prostate cancer from benign prostatic hyperplasia (BPH) within the PSA gray zone. [] Its presence in serum, alongside other lipid metabolites, showed a correlation with PCa diagnosis. []
Q6: Are there any potential concerns regarding Glycidyl stearate in food products?
A6: While not directly addressed in the provided abstracts, Glycidyl stearate is structurally similar to glycidyl fatty acid esters, which are a concern in edible oils. [, ] These esters can potentially form during the refining process and have been linked to health concerns. Further research would be needed to assess if similar concerns exist for Glycidyl stearate in food applications.
Q7: What analytical techniques are used to study Glycidyl stearate?
A7: Various analytical techniques have been employed to study Glycidyl stearate. For instance, in its application for hydrophobic treatments, FTIR, SEM, and EDX analyses were used to confirm its presence and interaction with the treated material. [] In metabolomics studies, techniques like LC-MS/MS and NMR are used for identification and quantification of Glycidyl stearate and other metabolites. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


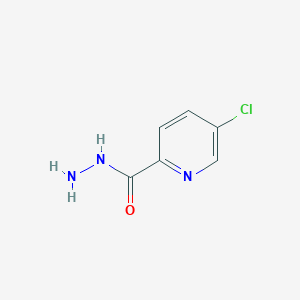

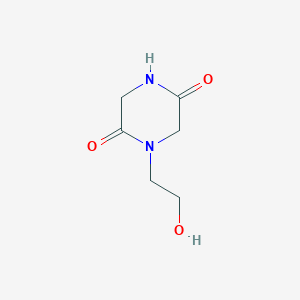
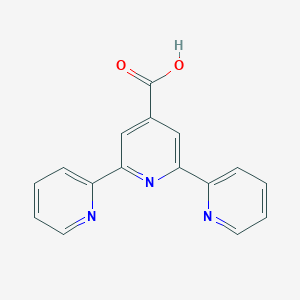

![2-[(methylamino)methyl]quinazolin-4(3H)-one](/img/structure/B130576.png)
